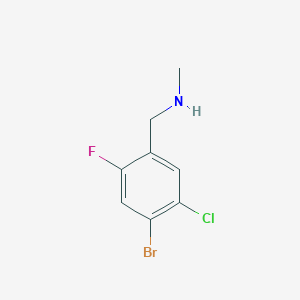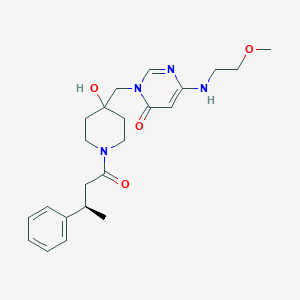
2-(Difluoromethyl)-3,5-dihydroxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3,5-dihydroxypyridine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring with hydroxyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors can also be employed to improve the scalability and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-3,5-dihydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions include difluoromethyl-substituted pyridine derivatives, which can be further functionalized to obtain compounds with diverse chemical and biological properties .
Applications De Recherche Scientifique
2-(Difluoromethyl)-3,5-dihydroxypyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-3,5-dihydroxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)pyridine: Lacks the hydroxyl groups, resulting in different chemical and biological properties.
3,5-Dihydroxypyridine: Lacks the difluoromethyl group, affecting its lipophilicity and metabolic stability.
2-(Trifluoromethyl)-3,5-dihydroxypyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to differences in reactivity and biological activity.
Uniqueness: The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of biological targets .
Propriétés
Formule moléculaire |
C6H5F2NO2 |
|---|---|
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
2-(difluoromethyl)pyridine-3,5-diol |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,6,10-11H |
Clé InChI |
OPPYSKWDPIBKQR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



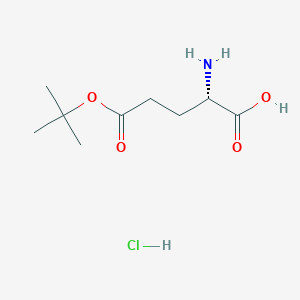

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
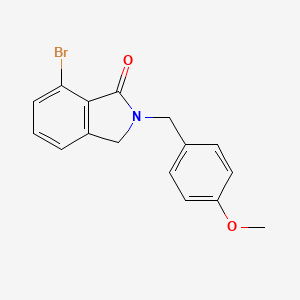

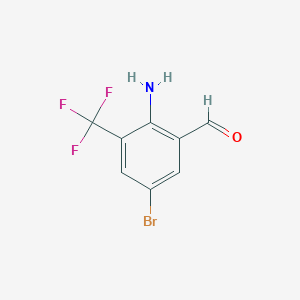
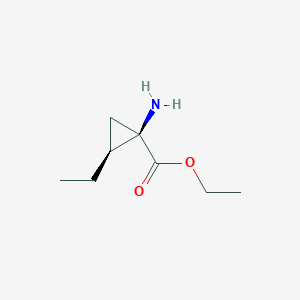
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
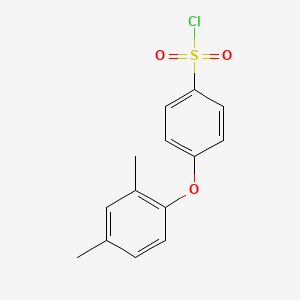
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
